molecular formula C8H15ClN4O B2440305 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride CAS No. 1266685-64-6

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

Cat. No.: B2440305
CAS No.: 1266685-64-6
M. Wt: 218.69
InChI Key: FYRYJHNNLGMSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and an oxadiazole ring.

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and protein homeostasis.

Mode of Action

Oxadiazole rings, a key structural component of this compound, are known to act as hydrogen bond acceptors . This property could facilitate interactions with its targets, leading to changes in their function.

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes involved in critical cellular pathways . These interactions could potentially affect downstream effects such as cell proliferation and survival.

Pharmacokinetics

The compound’s molecular weight (16361) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

It is known that 1,3,4-oxadiazole derivatives can exhibit anticancer activity . This suggests that the compound could potentially induce cytotoxic effects in cancer cells.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is unique due to the combination of the oxadiazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

2-ethyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-2-7-10-11-8(13-7)12-5-3-9-4-6-12;/h9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRYJHNNLGMSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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